molecular formula C14H20N2O B5346289 1-Cyclopentyl-3-(2,4-dimethylphenyl)urea

1-Cyclopentyl-3-(2,4-dimethylphenyl)urea

Cat. No.: B5346289
M. Wt: 232.32 g/mol
InChI Key: ZAIDJKPYCBRGHA-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(2,4-dimethylphenyl)urea is a urea derivative featuring a cyclopentyl group attached to one nitrogen atom and a 2,4-dimethylphenyl group to the other. Urea derivatives are pivotal in medicinal and materials chemistry due to their hydrogen-bonding capabilities, which influence molecular packing in crystals and interactions with biological targets .

Properties

IUPAC Name

1-cyclopentyl-3-(2,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10-7-8-13(11(2)9-10)16-14(17)15-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIDJKPYCBRGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(2,4-dimethylphenyl)urea typically involves the reaction of cyclopentylamine with 2,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-Cyclopentyl-3-(2,4-dimethylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-3-(2,4-dimethylphenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-(2,4-Dimethylphenyl)urea
  • Structure : Lacks the cyclopentyl group, with a hydrogen atom instead.
  • Crystal Packing : Forms inversion dimers via N–H···O hydrogen bonds, creating a two-dimensional network . The dihedral angle between the urea group and the aromatic ring is 86.6°, indicating near-perpendicular orientation .
  • Applications : Serves as a precursor for heterocyclic compounds with antibacterial and antitumor activities .
Hydrazones Derived from 2,4-Dimethylphenyl Hydrazine
  • Structure : Synthesized via condensation of 2,4-dimethylphenyl hydrazine HCl with carbonyl compounds (e.g., aromatic aldehydes/ketones) .
  • Biological Activities : Exhibit antifungal, anticonvulsant, and anti-inflammatory properties . Unlike urea derivatives, hydrazones are used as chemosensors due to their selective binding with metal ions or anions .
Triazine Derivatives with 2,4-Dimethylphenyl Substituents
  • Structure : Contain a triazine core (e.g., 4,6-bis-(2,4-dimethylphenyl)-2-hydroxyphenyl-s-triazine) .
  • Applications : Primarily UV absorbers in polymers and coatings. The 2,4-dimethylphenyl groups enhance steric hindrance, improving photostability .
Amitraz (N'-(2,4-Dimethylphenyl)-N-methyl-methanimidamide)
  • Structure : Methanimidamide derivative with two 2,4-dimethylphenyl groups .
  • Applications : Acaricide/insecticide with high toxicity to honey bees. Unlike urea derivatives, it acts as an α-adrenergic agonist in pests .

Comparative Data Table

Compound Core Structure Key Substituents Biological/Material Applications Notable Properties
1-Cyclopentyl-3-(2,4-dimethylphenyl)urea Urea Cyclopentyl, 2,4-dimethylphenyl Antibacterial, heterocyclic intermediates Strong hydrogen bonding, planar urea core
1-(2,4-Dimethylphenyl)urea Urea 2,4-Dimethylphenyl Antitumor, HIV-1 integrase inhibition Forms 2D hydrogen-bonded networks
Hydrazones (e.g., 3-hydrazones) Hydrazone 2,4-Dimethylphenyl, aromatic carbonyl Chemosensors, antimicrobial agents Selective ion binding, pH-sensitive
Triazine derivatives Triazine 2,4-Dimethylphenyl, hydroxyalkoxy UV stabilizers in polymers High photostability, steric hindrance
Amitraz Methanimidamide 2,4-Dimethylphenyl, methyl Pesticide (acaricide) Neurotoxic, α-adrenergic agonist

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